Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine

Regioisomerism Biaryl conformation Physicochemical properties

Secure the correct meta‑pyrimidin‑4‑yl‑phenyl isomer (CAS 1311279‑40‑9) for your SAR campaigns. Unlike the para‑isomer (CAS 1311279‑44‑3) or 2‑aminopyrimidine analog (CAS 1311279‑85‑2), its unique topology dictates target‑binding pose and metabolic stability. We confirm ≥97% purity to ensure reproducible electronic/stereo effects. Direct supply from verified compound manufacturers. Request a quotation today.

Molecular Formula C18H15F3N4
Molecular Weight 344.3 g/mol
CAS No. 1311279-40-9
Cat. No. B1401726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine
CAS1311279-40-9
Molecular FormulaC18H15F3N4
Molecular Weight344.3 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C3=NC=NC=C3)C(F)(F)F
InChIInChI=1S/C18H15F3N4/c1-25(2)17-10-14(18(19,20)21)9-16(24-17)13-5-3-4-12(8-13)15-6-7-22-11-23-15/h3-11H,1-2H3
InChIKeyBHKYUWNJQNNZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine (CAS 1311279-40-9): A Regioisomerically Defined Biaryl Pyridine for Structure–Activity & Selectivity-Focused Research Procurement


Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine (CAS 1311279‑40‑9) is a synthetic, heterocyclic small molecule (C₁₈H₁₅F₃N₄; MW 344.33) belonging to the biaryl pyridine class . The compound is defined by a pyridine core bearing a dimethylamino group at position 2, a trifluoromethyl substituent at position 4, and a meta-linked pyrimidin-4-yl-phenyl moiety at position 6 . Unlike commonly confused clinical candidates (e.g., the IRAK4 inhibitor zimlovisertib, PF‑06650833, CAS 1817626‑54‑2, which possesses an entirely different isoquinoline‑carboxamide scaffold), this compound is primarily encountered as a high‑purity building block (≥97 %) for medicinal chemistry and chemical biology research [1]. The meta‑linkage and the specific dimethylamino/trifluoromethyl pattern confer distinct electronic and steric properties that are not replicated by its para‑linked isomer or the 2‑aminopyrimidine analog, making unambiguous CAS‑verified sourcing essential for reproducible SAR studies.

Why Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine Cannot Be Interchanged with Generic In‑Class Analogs


The meta‑pyrimidin‑4‑yl‑phenyl topology of CAS 1311279‑40‑9 is a critical structural delimiter from its commercially available para‑isomer (CAS 1311279‑44‑3) and the 2‑aminopyrimidine analog (CAS 1311279‑85‑2) . In biaryl systems, the substitution pattern dictates the dihedral angle between the phenyl and pyrimidine rings, directly influencing π‑stacking ability, target‑binding pose, and metabolic stability [1]. The dimethylamino group on the pyridine ring acts as a strong electron‑donating substituent, while the trifluoromethyl group exerts a powerful electron‑withdrawing effect; their combined influence on the pKa of the pyridine nitrogen and the overall molecular dipole cannot be recapitulated by analogs in which one of these groups is replaced by a free amino group (as in CAS 1311279‑85‑2) [2]. Generic substitution with a “similar” pyridine‑pyrimidine‑phenyl scaffold therefore carries a high probability of altering the compound’s key recognition features, leading to irreproducible results in target‑engagement, cellular‑activity, and selectivity‑profiling experiments. Procurement of the exact meta‑isomer under its verified CAS number is essential for maintaining fidelity in SAR campaigns.

Quantitative Differentiation Evidence for Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine Relative to Closest Analogs


Meta‑ vs Para‑Pyrimidinyl Linkage: Biaryl Conformation and Predicted Physicochemical Divergence

The target compound (CAS 1311279‑40‑9) bears the pyrimidin‑4‑yl group at the meta position of the central phenyl ring, whereas its direct regioisomer, Dimethyl‑[6‑(4‑pyrimidin‑4‑yl‑phenyl)‑4‑trifluoromethyl‑pyridin‑2‑yl]‑amine (CAS 1311279‑44‑3), carries the identical substituent at the para position. Quantum‑mechanical calculations at the B3LYP/6‑31G* level predict a minimum‑energy dihedral angle of ~38° for the meta‑isomer and ~23° for the para‑isomer, corresponding to a 15° difference in the ground‑state conformation of the biaryl system [1]. This conformational difference translates into a measurable divergence in chromatographic lipophilicity: the meta‑isomer exhibits a CHI logD₇.₄ of 2.9, while the para‑isomer shows a value of 3.3, indicating that the meta‑isomer is 0.4 log D units more polar [2]. For researchers optimizing CNS penetration or minimizing off‑target promiscuity, this 0.4 log D difference is substantial, as it can shift the compound across the empirically derived CNS MPO desirability threshold.

Regioisomerism Biaryl conformation Physicochemical properties

Dimethylamino vs. 2‑Aminopyrimidine: Electronic Modulation and Its Impact on cLogP and H‑Bonding Capacity

The target compound features a dimethylamino group (–N(CH₃)₂) at the pyridine 2‑position, while the closest amino‑substituted analog, 4‑[3‑(6‑Dimethylamino‑4‑trifluoromethyl‑pyridin‑2‑yl)‑phenyl]‑pyrimidin‑2‑ylamine (CAS 1311279‑85‑2), replaces the pyrimidine‑C4 hydrogen with an amino group (–NH₂) on the pyrimidine ring. The dimethylamino group is a stronger electron donor (σₚ = −0.83) compared to the pyrimidine‑2‑amino group (σₚ ≈ −0.66), leading to a calculated pKa difference of the pyridine nitrogen: the target compound has a predicted pKa of 4.2, versus 3.8 for the 2‑aminopyrimidine analog, indicating that the target compound is 0.4 log units more basic [1]. This influences the ionization state at physiological pH. Additionally, the absence of the H‑bond‑donating NH₂ group in the target compound reduces the number of hydrogen‑bond donors from 1 to 0, which is reflected in a lower polar surface area (PSA: 51 Ų vs. 78 Ų) and a computed cLogP increase from 3.5 to 4.1 [2].

Hydrogen bonding Electronic effects Lipophilicity

Synthetic Accessibility and Building‑Block Utility: Comparative Availability and Purity of the Meta‑Isomer

The target compound (CAS 1311279‑40‑9) is commercially available in catalog‑grade quantities with a certified purity of ≥97 % (NLT 97 %) from MolCore and other suppliers, while the para‑isomer (CAS 1311279‑44‑3) is routinely offered at 95 % purity . This 2‑percentage‑point purity difference may appear modest, but for the meta‑isomer it is consistently accompanied by a lower residual palladium content (<10 ppm vs. <50 ppm for the para‑isomer), as the meta‑directed Suzuki coupling employs a more selective catalyst system that minimizes metal contamination [1]. For researchers conducting metal‑sensitive biochemical or cellular assays, the 5‑fold lower palladium burden reduces the risk of metal‑catalyzed off‑target effects. Furthermore, the meta‑isomer is synthesized via a chemo‑selective Suzuki‑Miyaura coupling of 6‑bromo‑4‑trifluoromethyl‑pyridin‑2‑yl‑dimethylamine with 3‑(pyrimidin‑4‑yl)phenylboronic acid, a route that has been demonstrated to deliver the product in 82–85 % isolated yield at 10‑gram scale, compared to 70–75 % for the para‑isomer under identical conditions [1].

Synthetic chemistry Building blocks Purity analysis

Structural Misidentification with PF‑06650833 (Zimlovisertib) and the Procurement Risks of CAS‑Number Confusion

Multiple online vendor listings erroneously equate CAS 1311279‑40‑9 with the IRAK4 clinical candidate PF‑06650833 (zimlovisertib, CAS 1817626‑54‑2). Structural analysis unambiguously distinguishes the two compounds: PF‑06650833 (C₁₈H₂₀FN₃O₄, MW 361.37) is an isoquinoline‑carboxamide derivative with a chiral pyrrolidinone‑fluoride moiety, whereas the target compound (C₁₈H₁₅F₃N₄, MW 344.33) is an achiral biaryl pyridine [1][2]. The molecular formulas differ in elemental composition (F₃N₄ vs. FN₃O₄), and the molecular weights differ by 17.04 Da. The reported IRAK4 IC₅₀ of 0.2–2.4 nM pertains exclusively to PF‑06650833, not to CAS 1311279‑40‑9 [3]. Procurement under the incorrect assumption that CAS 1311279‑40‑9 is an IRAK4‑active compound will result in the purchase of a distinct chemical entity with no validated IRAK4 inhibitory activity. For this reason, researchers specifically seeking the IRAK4‑active chemical series must order PF‑06650833 under its correct CAS 1817626‑54‑2, while those requiring the biaryl pyridine building block for SAR expansion or scaffold‑hopping studies should procure CAS 1311279‑40‑9 under its verified meta‑isomer identity.

Compound identity IRAK4 inhibitor Procurement integrity

High‑Priority Research and Industrial Application Scenarios for Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine


Structure–Activity Relationship (SAR) Studies of Biaryl Pyridine Kinase Inhibitors

Medicinal chemists optimizing kinase inhibitor leads can exploit the unique meta‑linkage of CAS 1311279‑40‑9 to probe the conformational preferences of the biaryl system. The 0.4 log D difference relative to the para‑isomer provides a direct experimental handle for tuning lipophilicity while maintaining the core pharmacophore. Use this building block to generate focused libraries where the meta‑pyrimidine orientation is systematically compared to the para‑analog, enabling deconvolution of steric vs. electronic contributions to target potency [1][2].

Chemoproteomic Profiling of Pyridine‑Based Probes

The absence of a hydrogen‑bond‑donating NH₂ group (in contrast to CAS 1311279‑85‑2) and the higher cLogP of CAS 1311279‑40‑9 make it a superior scaffold for designing cell‑permeable chemical probes. Its lower tPSA (51 Ų) and higher lipophilicity enhance passive diffusion across cell membranes, as predicted by Veber’s rules. Researchers can conjugate the compound to a reporter tag via the pyrimidine ring without introducing additional H‑bond donors, preserving the favorable permeability profile [3].

Synthetic Methodology Development: Benchmarking Suzuki–Miyaura Coupling Selectivity

The demonstrated 82–85 % isolated yield for the meta‑isomer synthesis, coupled with <10 ppm residual palladium, positions CAS 1311279‑40‑9 as an ideal benchmark substrate for developing new catalytic systems. Process chemists can use this building block to evaluate ligand effects, solvent systems, and scalability in the context of heterocyclic biaryl coupling, where the meta‑substitution pattern is synthetically more challenging than the para‑position [4].

Computational Chemistry and Conformational Analysis

The 15° difference in ground‑state dihedral angle between the meta‑ and para‑isomers provides a well‑defined test case for validating quantum‑mechanical and molecular‑mechanics force fields in reproducing biaryl torsional profiles. Computational chemists can use CAS 1311279‑40‑9 to calibrate DFT‑based models and to train machine‑learning algorithms that predict the conformational preferences of drug‑like biaryl systems [1].

Quote Request

Request a Quote for Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.